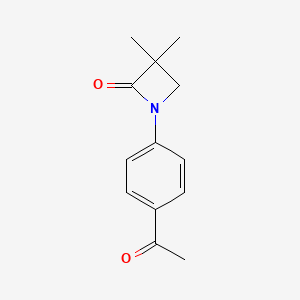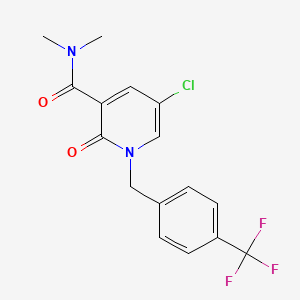
1-(4-Acetylphenyl)-3,3-dimethyl-2-azetanone
Overview
Description
1-(4-Acetylphenyl)-3,3-dimethyl-2-azetanone , also known as 4-acetylphenyl-substituted imidazolium salt , is a heterocyclic compound with an intriguing structure. It belongs to the class of N-heterocyclic carbene (NHC) ligands, which have gained prominence in organic and organometallic chemistry due to their unique properties . Imidazoles and benzimidazoles, including this compound, exhibit diverse biological activities, such as antimicrobial, antifungal, antiviral, anti-inflammatory, antitumor, and anticancer properties .
Synthesis Analysis
The synthesis of 1-(4-acetylphenyl)-3-alkylimidazolium salts involves reacting 4-(1-H-imidazol-1-yl)acetophenone with various benzyl halides containing electron-donating or electron-withdrawing groups. Different spectroscopic methods (1H NMR, 13C NMR, 19F NMR, and FTIR) and elemental analysis techniques confirm the structures of these imidazolium salts .
Chemical Reactions Analysis
1-(4-Acetylphenyl)-3,3-dimethyl-2-azetanone exhibits potent inhibition activity against carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes. Its Ki values for AChE range from 8.30 ± 1.71 to 120.77 ± 8.61 nM, for hCA I from 16.97 ± 2.04 to 84.45 ± 13.78 nM, and for hCA II from 14.09 ± 2.99 to 69.33 ± 17.35 nM. These values indicate strong inhibitory effects, surpassing standard inhibitors such as tacrine (TAC) against AChE and acetazolamide (AZA) against CA .
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
The compound’s structure features an azetidinone ring, which is a four-membered heterocycle containing nitrogen. Researchers have explored its synthesis and derivatives. For instance, it can serve as a starting material for novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These heterocyclic compounds often exhibit diverse biological activities, making them valuable targets for drug development.
Anti-Inflammatory Activity
Studies have demonstrated that the newly synthesized compounds derived from this azetanone exhibit potent anti-inflammatory effects both in vitro and in vivo. These anti-inflammatory properties are promising for potential therapeutic applications .
Antioxidant Properties
The same compounds also display promising antioxidant activity. They effectively scavenge free radicals, as evidenced by their α, α-diphenyl-β-picrylhydrazyl (DPPH) scavenging activity and inhibition of lipid peroxidation. Antioxidants play a crucial role in maintaining cellular health and preventing oxidative stress-related diseases .
Chalcone Derivatives
The azetanone structure shares similarities with chalcones, which are known for their diverse biological effects. Chalcones are α, β-unsaturated carbonyl compounds formed by Claisen-Schmidt condensation. They exhibit antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties. The synthesis of chalcones often involves similar chemistry to that of the azetanone .
Pyridine Derivatives
The pyridine moiety in the compound contributes to its pharmacological potential. Pyridine derivatives have been investigated for cytotoxic activity and other biological effects. The combination of the azetanone and pyridine scaffolds opens up possibilities for novel drug design .
Thiophene Moiety
Thiophene, another component of this compound, appears in various bioactive molecules. It has been associated with anti-inflammatory, anticonvulsant, antimicrobial, and antitumor activities. Additionally, thiophene is an isostere for benzene, which affects drug properties. For example, replacing a benzene ring with a thiophene ring can alter the pharmacokinetics of a drug .
properties
IUPAC Name |
1-(4-acetylphenyl)-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(15)10-4-6-11(7-5-10)14-8-13(2,3)12(14)16/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNXSXRDNTYTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC(C2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251911 | |
| Record name | 1-(4-Acetylphenyl)-3,3-dimethyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3,3-dimethylazetidin-2-one | |
CAS RN |
339015-93-9 | |
| Record name | 1-(4-Acetylphenyl)-3,3-dimethyl-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339015-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Acetylphenyl)-3,3-dimethyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole](/img/structure/B3036110.png)
![2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide](/img/structure/B3036111.png)
![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3036112.png)

![(3E)-3-[(2,4-Dichlorophenyl)methoxyimino]-1-(4-phenylphenyl)propan-1-one](/img/structure/B3036114.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile](/img/structure/B3036117.png)
![(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile](/img/structure/B3036118.png)
![5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036121.png)


![5-chloro-N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036125.png)
![3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036126.png)
![(E)-1-(4-Chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine](/img/structure/B3036131.png)
![1-(2,4-dichlorophenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B3036132.png)